An In-depth Technical Guide to 2-Dodecanone: Chemical Properties and Structure
An In-depth Technical Guide to 2-Dodecanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dodecanone (CAS 6175-49-1), also known as methyl decyl ketone, is a saturated aliphatic ketone with the chemical formula C₁₂H₂₄O.[1][2] It is a naturally occurring compound found in a variety of sources, including the essential oil of rue (Ruta graveolens), hop oil, and as a volatile organic compound in some alcoholic beverages.[3][4][5] This long-chain ketone is recognized for its characteristic fruity, citrus-like, and slightly floral aroma, which has led to its application in the fragrance and flavor industries.[2][6] Beyond its sensory properties, 2-dodecanone has garnered scientific interest for its potential antimicrobial and insecticidal activities, and as a versatile intermediate in chemical synthesis.[1][2][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, relevant experimental protocols, and biological interactions.
Chemical Structure and Identification
2-Dodecanone possesses a linear twelve-carbon chain with a carbonyl group located at the second carbon position.[7] This structure results in a very hydrophobic molecule that is practically insoluble in water but soluble in organic solvents like alcohol.[3][7][8]
Table 1: Chemical Identifiers for 2-Dodecanone
| Identifier | Value |
| IUPAC Name | dodecan-2-one[1][9] |
| Synonyms | Methyl decyl ketone, Decyl methyl ketone, Dodecanone-(2)[1][10][11] |
| CAS Number | 6175-49-1[1][9][11] |
| Molecular Formula | C₁₂H₂₄O[1][9][10] |
| Molecular Weight | 184.32 g/mol [9][10][12] |
| InChI | InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-11H2,1-2H3[11] |
| InChIKey | LSKONYYRONEBKA-UHFFFAOYSA-N[11] |
| Canonical SMILES | CCCCCCCCCCC(=O)C[10] |
| EC Number | 228-222-5[1] |
Physicochemical Properties
The physical and chemical characteristics of 2-dodecanone are summarized in the table below. It typically presents as a colorless to light yellow liquid or a solid at temperatures below its melting point.[1][3][7]
Table 2: Physicochemical Data for 2-Dodecanone
| Property | Value | Reference |
| Appearance | Clear colorless to light yellow liquid; solid below melting point | [1][9] |
| Melting Point | 17-21 °C | [3][9][13] |
| Boiling Point | 245-247 °C (at 760 mmHg) | [3][9][14] |
| Density | 0.828 g/mL at 20 °C | [3][4][14] |
| Refractive Index | n20/D 1.432 - 1.434 | [14] |
| Flash Point | 110 °C (230 °F) | [15] |
| Water Solubility | 13.99 mg/L at 25 °C (estimated) | [1] |
| logP | 4.6 - 4.74 | [8][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of 2-dodecanone. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented below.
Table 3: Spectroscopic Data for 2-Dodecanone
| Technique | Data (Solvent: CDCl₃) |
| ¹H NMR (400 MHz) | Shifts [ppm]: 2.40 (t), 2.13 (s), 1.57 (quint), 1.27 (m), 0.88 (t)[9] |
| ¹³C NMR (22.53 MHz) | Shifts [ppm]: 208.51, 43.80, 32.02, 29.66, 29.58, 29.52, 29.42, 29.33, 24.00, 22.75, 14.09[9] |
| Mass Spectrometry (EI) | Major m/z fragments: 58, 43[9][16] |
Experimental Protocols
Synthesis of 2-Dodecanone via Wacker-Tsuji Oxidation of 1-Dodecene (B91753)
The Wacker-Tsuji oxidation is a common laboratory-scale method for the synthesis of methyl ketones from terminal alkenes.[17] This protocol describes the oxidation of 1-dodecene to 2-dodecanone.[6]
Materials:
-
1-Dodecene
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Oxygen (balloon or atmosphere)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve palladium(II) chloride and copper(I) chloride in a mixture of DMF and water.
-
Add 1-dodecene to the stirred solution.
-
Inflate a balloon with oxygen and attach it to the flask to maintain an oxygen atmosphere.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product from the aqueous mixture with an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure 2-dodecanone.
Caption: Synthesis workflow for 2-dodecanone.
Analytical Protocol: HPLC Analysis of Ketones as 2,4-Dinitrophenylhydrazone (DNPH) Derivatives
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of ketones.[18] Due to the lack of a strong chromophore in simple aliphatic ketones, they are typically derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones that can be readily detected by UV-Vis detectors.[3][19]
Materials:
-
Sample containing 2-dodecanone
-
2,4-Dinitrophenylhydrazine (DNPH) solution (acidified)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[3]
Procedure:
-
Derivatization: Mix the sample with an acidified solution of DNPH. Allow the reaction to proceed to form the 2-dodecanone-DNPH derivative. For air samples, this is often done by passing air through a DNPH-coated silica cartridge.[3]
-
Sample Preparation: Elute the derivative from the reaction mixture or cartridge with acetonitrile.[3] Dilute the eluate with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)[3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting condition could be 65:35 acetonitrile:water.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Detector Wavelength: 360 nm[3]
-
Injection Volume: 20 µL[3]
-
-
Quantification: Create a calibration curve using standards of 2-dodecanone-DNPH of known concentrations. Quantify the amount of 2-dodecanone in the sample by comparing its peak area to the calibration curve.
Caption: HPLC analysis workflow for 2-dodecanone.
Biological Activity and Signaling Pathways
2-Dodecanone has been investigated for its biological effects, particularly as a natural insecticide.[5] Recent studies have explored its molecular mechanism of action. Research on the parasitic insect Nasonia vitripennis has shown that exposure to 2-dodecanone can interfere with the ecdysone (B1671078) signaling pathway.[9][20] Ecdysone is a crucial steroid hormone in insects that regulates molting, development, and reproduction.
The pathway involves the binding of ecdysone to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA, modulating the expression of a cascade of response genes, including E78, Hr4, and Hr38.[20] Exposure to 2-dodecanone was found to significantly induce the expression of these ecdysone response genes, suggesting it acts as an endocrine disruptor in this insect model.[20]
Caption: 2-Dodecanone disrupts insect ecdysone signaling.
Safety and Handling
2-Dodecanone is considered toxic to aquatic life with long-lasting effects (GHS hazard H411).[9][21][22] It may cause skin and eye irritation.[1] Standard laboratory safety precautions should be observed, including wearing protective gloves, goggles, and clothing.[2][6] It should be handled in a well-ventilated area, and sources of ignition should be avoided as the compound is flammable.[6][19] Store in a cool, dry place in a tightly sealed container.[1][6] For detailed safety information, consult the material safety data sheet (MSDS).[6]
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